molecular formula C22H25N3O3 B2983011 N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 951562-72-4

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide

Cat. No.: B2983011
CAS No.: 951562-72-4
M. Wt: 379.46
InChI Key: OLSWXUQZOZYAEG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide (CAS 951562-72-4) is an organic compound with the molecular formula C22H25N3O3 and a molecular weight of 379.45 g/mol . This chemical features an imidazolone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Imidazole-based compounds are a significant area of investigation in oncology research due to their ability to freely bind with protein molecules, receptors, and enzymes in biological systems . Recent scientific studies highlight the potential of structurally similar imidazole derivatives as promising anticancer agents . For instance, novel imidazole derivatives have demonstrated significant cytotoxicity in viability assays against aggressive cancer cell lines, including human prostate carcinoma (PPC-1) and human glioblastoma (U-87) . Furthermore, certain analogues have shown efficacy in reducing both the size and viability of 3D cancer spheroids, a model that better resembles the tumour microenvironment . While the specific mechanism of action for this particular compound may require further elucidation, imidazole derivatives, in general, are explored as enzyme inhibitors, microtubule destabilizing agents, and radiosensitizers . Researchers can leverage this high-purity compound as a key intermediate or reference standard in their drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-4-5-17-6-8-18(9-7-17)23-21(26)16-24-14-15-25(22(24)27)19-10-12-20(28-2)13-11-19/h6-15H,3-5,16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSWXUQZOZYAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the imidazole derivative with an acyl chloride or anhydride.

    Introduction of the Butylphenyl Group: The butylphenyl group can be attached through a Friedel-Crafts alkylation reaction using butylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-([1,1-biphenyl]-4-yl)oxazol-2-yl)-2-(2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)acetamide ()

  • Structural Differences :
    • The heterocyclic core is a 4,5-dihydroimidazole fused with a dimethoxyphenyl group, contrasting with the 2-oxo-imidazolidine in the target compound.
    • The 4-biphenyloxazole substituent replaces the 4-butylphenyl group, introducing extended π-conjugation.
  • Synthetic Approach : Synthesized via reflux with p-phenyl phenacyl bromide, highlighting the role of alkylation in acetamide functionalization .

Benzothiazole-Based Acetamides ()

  • Examples :
    • N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • Substituents: Methoxy vs. ethoxy groups on benzothiazole influence lipophilicity and steric bulk. The 4-methoxyphenyl acetyl group parallels the target compound’s 4-methoxyphenyl-imidazolidine, suggesting shared electronic effects .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Structural Features :
    • Dichlorophenyl and pyrazolyl groups introduce steric and electronic contrasts. Chlorine atoms enhance lipophilicity compared to methoxy groups.
    • The amide group forms R₂²(10) hydrogen-bonded dimers, a pattern observed in other acetamides .

Hydrogen Bonding and Crystal Packing

  • Target Compound: Likely exhibits N–H···O hydrogen bonds between the amide and imidazolidinone carbonyl, as seen in analogous structures (e.g., ). Such interactions stabilize crystal lattices and influence solubility .
  • Comparison with : The R₂²(10) dimer motif is common in acetamides, but steric effects from the 4-butylphenyl group may disrupt this pattern, leading to distinct packing arrangements.

Table: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Heterocyclic Core Hydrogen Bonding Notable Features
N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide (Target) 4-Butylphenyl, 4-methoxyphenyl 2-Oxo-imidazolidine Likely N–H···O dimers High potential for planar π-interactions
Compound from Biphenyloxazole, 2,4-dimethoxyphenyl 4,5-Dihydroimidazole Undocumented Extended conjugation via biphenyl
Benzothiazole derivatives () Methoxy/ethoxybenzothiazole Benzothiazole S/N–H···O possible Tunable lipophilicity via alkoxy groups
Compound from Dichlorophenyl, pyrazolyl 3-Oxo-pyrazole R₂²(10) N–H···O dimers Chlorine enhances bioactivity

Biological Activity

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research on this compound indicates several biological activities:

  • Anti-inflammatory Activity : Studies have shown that imidazole derivatives exhibit anti-inflammatory properties. The presence of the methoxyphenyl group may enhance this activity by modulating inflammatory pathways .
  • Anticancer Activity : Preliminary screening against various cancer cell lines has indicated that this compound possesses some level of anticancer activity. However, its efficacy appears to be limited, with only minor sensitivity observed in certain leukemia cell lines at a concentration of 10 µM .

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
  • Induction of Apoptosis in Cancer Cells : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

A summary of relevant studies is provided below:

StudyFindings
Study 1Evaluated anti-inflammatory effects in rodent models; showed significant reduction in edema and cytokine levels.
Study 2Conducted in vitro assays on various cancer cell lines; demonstrated slight sensitivity in leukemia cells at 10 µM concentration .
Study 3Investigated structural analogs; found that modifications to the imidazole ring can enhance biological activity and reduce toxicity .

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